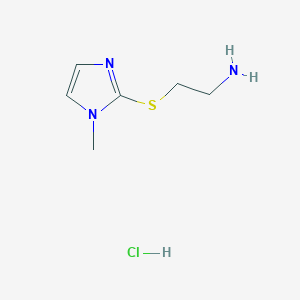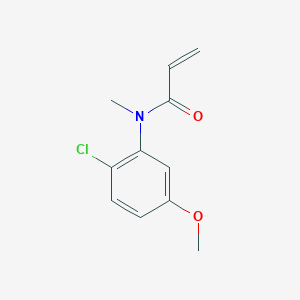
2-((1-Methyl-1H-imidazol-2-yl)thio)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((1-Methyl-1H-imidazol-2-yl)thio)ethanamine hydrochloride” is a chemical compound with the empirical formula C6H12ClN3S and a molecular weight of 193.70 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is NCCSC1=NC=CN1C.[H]Cl . The InChI key is AWMVJBCKJGGHCN-UHFFFAOYSA-N .Scientific Research Applications
DNA Interaction and Anticancer Properties
2-((1-Methyl-1H-imidazol-2-yl)thio)ethanamine hydrochloride has been studied for its DNA-binding properties and anticancer potential. Cu(II) complexes of related tridentate ligands demonstrated significant DNA binding propensity, suggesting potential applications in anticancer therapies. These complexes also showed minor structural changes in calf thymus DNA, indicating a potential for groove or surface binding. Additionally, these complexes exhibited low toxicity in various cancer cell lines, presenting a promising area for further exploration in cancer treatment (Kumar et al., 2012).
Corrosion Inhibition
Studies on novel imidazoline derivatives, closely related to this compound, have shown their effectiveness as corrosion inhibitors. These compounds, including variations with halogen substitutions, have been tested for protecting mild steel in hydrochloric acid solution. Their efficacy was demonstrated through various methods, including electrochemical impedance spectroscopy, suggesting their applicability in industrial corrosion protection (Zhang et al., 2015).
Mechanism of Action
Target of Action
The compound 2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}amine hydrochloride is a derivative of imidazole . Imidazole derivatives are known to interact with various enzymes and receptors. They exhibit a broad range of biological activities, suggesting that they may have multiple targets of action .
Mode of Action
It is known that imidazole derivatives can act as enzyme substrates to study enzyme kinetics and mechanisms. By observing how enzymes interact with these compounds, scientists can gain insights into enzyme specificity and the role of these compounds in biological systems.
Biochemical Pathways
Imidazole derivatives, such as 2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}amine hydrochloride, are known to exhibit a range of biological activities, suggesting that they may interact with multiple biochemical pathways . These compounds have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Given the antimicrobial potential of imidazole derivatives, 2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}amine hydrochloride could be explored for its efficacy against resistant strains of bacteria or fungi. The exact molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action.
Action Environment
The physical and chemical properties of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}amine hydrochloride, including a boiling point of 2548±400 °C and a density of 142±01 g/cm3, suggest that it may be stable under a range of environmental conditions. These properties could influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.ClH/c1-9-4-3-8-6(9)10-5-2-7;/h3-4H,2,5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMVJBCKJGGHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2625849.png)
![2-[1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2625850.png)
![(E)-2-(2-(4-(3-(thiophen-2-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2625851.png)




![1-(4-Methoxyphenyl)-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2625859.png)


![3-Methyl-5-(oxiran-2-ylmethyl)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2625867.png)


